molecular formula C17H13ClN2OS B287148 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Cat. No. B287148
M. Wt: 328.8 g/mol
InChI Key: WWKZJKKKZHIPNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, also known as CMPTC, is a thiazole derivative that has gained attention in the scientific community due to its potential therapeutic applications. CMPTC has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism is the inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide may alter the expression of genes involved in cell proliferation and survival.
Biochemical and Physiological Effects
2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory, anti-cancer, and neuroprotective properties, 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in tissue remodeling and repair. 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

One advantage of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is its versatility in terms of its potential therapeutic applications. 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties, making it a promising candidate for the development of new drugs. However, one limitation of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide is its relatively low solubility in water, which may limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide. One area of interest is the development of new drugs based on the structure of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide. By modifying the chemical structure of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide, researchers may be able to create more potent and selective drugs with fewer side effects. Another area of interest is the investigation of the molecular mechanisms underlying the anti-inflammatory, anti-cancer, and neuroprotective properties of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide. By understanding how 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide works at the molecular level, researchers may be able to identify new targets for drug development and design more effective therapies. Finally, there is a need for further studies to evaluate the safety and efficacy of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide in preclinical and clinical settings.

Synthesis Methods

The synthesis of 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves the reaction of 2-chloro-4-phenylthiazole-5-carboxylic acid with 2-methylphenylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with acetic anhydride to yield the final product, 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide.

Scientific Research Applications

2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic applications. One study found that 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has anti-inflammatory effects by inhibiting the production of inflammatory cytokines and reducing the activation of NF-κB, a transcription factor involved in the immune response. Another study showed that 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, 2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

Product Name

2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

2-chloro-N-(2-methylphenyl)-4-phenyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C17H13ClN2OS/c1-11-7-5-6-10-13(11)19-16(21)15-14(20-17(18)22-15)12-8-3-2-4-9-12/h2-10H,1H3,(H,19,21)

InChI Key

WWKZJKKKZHIPNU-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(N=C(S2)Cl)C3=CC=CC=C3

Origin of Product

United States

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